An In-depth Technical Guide to the Structure Elucidation of (2R,3R)-2-amino-3-methoxybutanoic Acid
An In-depth Technical Guide to the Structure Elucidation of (2R,3R)-2-amino-3-methoxybutanoic Acid
Abstract
The definitive assignment of a molecule's constitution, and particularly its absolute stereochemistry, is a cornerstone of chemical research and development. This is especially critical in the pharmaceutical and life sciences, where subtle stereochemical differences can lead to profound variations in biological activity. This technical guide provides a comprehensive, in-depth walkthrough of the methodologies and logical framework required for the complete structure elucidation of (2R,3R)-2-amino-3-methoxybutanoic acid, a non-proteinogenic amino acid. By integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques, we first establish the compound's molecular formula and atomic connectivity. Subsequently, this guide details the critical application of chiral derivatizing agents and chiroptical spectroscopy to unambiguously determine the absolute configuration at both the C2 and C3 stereocenters. Each section is designed to not only present the experimental protocols but also to articulate the scientific rationale behind the choice of each technique, providing researchers, scientists, and drug development professionals with a robust, field-proven framework for stereochemical analysis.
Introduction: The Imperative of Unambiguous Stereochemical Assignment
(2R,3R)-2-amino-3-methoxybutanoic acid is a derivative of the essential amino acid threonine, featuring a methoxy group at the C3 position. Such modifications to natural amino acids are of significant interest in medicinal chemistry for the synthesis of novel peptides and small molecule therapeutics with tailored properties. The presence of two adjacent stereocenters (at C2 and C3) gives rise to four possible stereoisomers. The precise (2R,3R) configuration dictates the three-dimensional arrangement of its functional groups, which in turn governs its interactions with chiral biological targets like enzymes and receptors. An erroneous stereochemical assignment can lead to wasted resources and, more critically, misinterpretation of structure-activity relationships (SAR).
This guide systematically deconstructs the process of structure elucidation into two primary phases:
-
Phase 1: Constitutional Analysis. Determining the molecular formula and the sequence of atom and bond connectivity.
-
Phase 2: Configurational Analysis. Determining the absolute three-dimensional arrangement of atoms at the chiral centers.
The workflow presented herein is a self-validating system, where data from orthogonal techniques are correlated to build a cohesive and irrefutable structural assignment.
Phase 1: Constitutional Analysis - Piecing Together the Molecular Framework
The initial objective is to confirm the molecular formula and the basic "wiring diagram" of the molecule. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is the definitive technique for determining a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), it is possible to calculate a unique molecular formula. This is the foundational piece of data upon which all subsequent analysis is built.
Expected Data: The molecular formula for 2-amino-3-methoxybutanoic acid is C5H11NO3.[1][2] The expected monoisotopic mass is 133.0739 g/mol .[1][2]
Protocol 1: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate cluster) to ensure high mass accuracy.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]+ is expected to be the base peak.
-
Data Analysis: Determine the exact mass of the [M+H]+ ion and use the instrument's software to calculate the most probable elemental composition, comparing the measured mass to the theoretical mass.
| Parameter | Expected Value |
| Molecular Formula | C5H11NO3 |
| Theoretical Mass | 133.07389 Da |
| Ionization Mode | ESI Positive |
| Observed Ion | [M+H]+ |
| Expected m/z | 134.08117 |
Table 1: Expected HRMS Data for (2R,3R)-2-amino-3-methoxybutanoic acid.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds (e.g., C=O, N-H, O-H). This provides a qualitative fingerprint of the molecule's chemical makeup.
Expected Data: For an amino acid, characteristic stretches for the amine (N-H), carboxylic acid (O-H and C=O), and C-H bonds are expected. The presence of the ether is confirmed by a C-O stretch.[3]
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 |
| Amine / Ammonium | N-H stretch | 3200 - 3000 |
| Alkyl | C-H stretch | 2950 - 2850 |
| Carbonyl | C=O stretch | 1725 - 1700 |
| Amine / Ammonium | N-H bend | 1640 - 1550 |
| Ether | C-O stretch | 1150 - 1085 |
Table 2: Key IR Absorption Bands for Functional Group Identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the precise connectivity of a molecule. Through a suite of 1D and 2D experiments, it is possible to map out the entire carbon-hydrogen framework and establish neighbor relationships between atoms.
Expected Data: The ¹H NMR spectrum will show distinct signals for each unique proton environment, and their splitting patterns (multiplicity) will reveal adjacent protons. The ¹³C NMR spectrum will show a signal for each unique carbon atom. 2D experiments like COSY and HSQC will correlate connected protons and directly attached carbons, respectively, while HMBC will reveal longer-range (2-3 bond) C-H correlations.[4][5]
Protocol 3: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of a reference standard like DSS or TMS.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum.
-
¹³C NMR Acquisition: Acquire a broadband-decoupled 1D carbon spectrum.
-
2D COSY Acquisition: Acquire a Correlation Spectroscopy spectrum to identify proton-proton spin systems.
-
2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate each proton with its directly attached carbon.
-
2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation spectrum to establish long-range connectivity between protons and carbons.
-
Data Interpretation: Integrate the signals and analyze the chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure.
| Position | ¹H Chemical Shift (ppm, predicted) | Multiplicity | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations |
| C1 (COOH) | - | - | ~175 | H2, H3 |
| C2 (CH-N) | ~3.8 | d | ~60 | H3, H4 |
| C3 (CH-O) | ~4.0 | dq | ~78 | H2, H4, H5 |
| C4 (CH₃) | ~1.2 | d | ~18 | H3 |
| C5 (O-CH₃) | ~3.3 | s | ~58 | H3 |
Table 3: Predicted NMR Data and Key Connectivity Correlations.
Caption: Workflow for determining molecular constitution.
Phase 2: Configurational Analysis - Defining 3D Space
With the connectivity established, the next critical step is to determine the absolute configuration (R/S) at the C2 and C3 stereocenters. This requires chiral-sensitive techniques.
Chiral Derivatization Coupled with NMR: The Mosher's Method Analogy
Causality: NMR spectroscopy in a standard achiral solvent cannot distinguish between enantiomers.[6] To resolve this, the analyte is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[7] These diastereomers have different physical properties and, crucially, distinct NMR spectra.[7][8] By analyzing the chemical shift differences (Δδ) between the two diastereomeric products, the absolute configuration of the original stereocenter can be determined. Mosher's acid (MTPA) is a classic CDA for alcohols and amines.[9][10]
For our amino acid, the primary amine at C2 is the ideal site for derivatization. We will form amides using both (R)- and (S)-MTPA chloride.
Protocol 4: Mosher's Amide Analysis for C2 Configuration
-
Reaction Setup: Divide the amino acid sample into two dry NMR tubes.
-
Amide Formation (Tube 1): To the first tube, add anhydrous deuterated solvent (e.g., CDCl₃ or pyridine-d₅) and a slight molar excess of (R)-MTPA chloride.[7]
-
Amide Formation (Tube 2): To the second tube, add the same solvent and a slight molar excess of (S)-MTPA chloride.
-
Reaction Monitoring: Allow the reactions to proceed to completion (typically 1-4 hours at room temperature).[7]
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Data Analysis:
-
Carefully assign the proton signals for each diastereomer, focusing on the protons near the newly formed chiral amide center (i.e., H3 and the C4 methyl protons).
-
Calculate the chemical shift difference for each assigned proton: Δδ = δS - δR.
-
Apply the Mosher model: Protons that lie on the same side as the phenyl group of the MTPA reagent in the extended conformation will be shielded (positive Δδ), while those on the methoxy/CF₃ side will be deshielded (negative Δδ). This pattern allows for the assignment of the C2 configuration.
-
Caption: Logic flow for Mosher's method.
Chiral HPLC with Derivatization: Marfey's Method
Causality: Marfey's method is another powerful technique for determining the absolute configuration of amino acids.[11] It involves derivatizing the primary amine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA).[11][12] The resulting diastereomers are then separated by reverse-phase HPLC.[12] By comparing the retention time of the unknown's derivative to that of authentic D- and L-amino acid standards derivatized with the same L-FDAA, the configuration can be assigned. Typically, L-amino acid derivatives elute earlier than D-amino acid derivatives.
Trustworthiness: This method is self-validating because it relies on direct comparison to known standards under identical chromatographic conditions. The commercial availability of both L- and D-FDAA adds another layer of confirmation.[11]
Protocol 5: Marfey's Method for Amino Acid Configuration
-
Standard Preparation: Prepare solutions of authentic standards of (2R,3R)- and (2S,3R)-2-amino-3-methoxybutanoic acid.
-
Derivatization:
-
To separate vials containing the unknown sample and each standard, add a 1 M NaHCO₃ solution.
-
Add a solution of L-FDAA in acetone to each vial.
-
Heat the mixtures at ~40°C for 1 hour.
-
Cool the reactions and neutralize with 2 M HCl.
-
-
HPLC Analysis:
-
Analyze each sample by reverse-phase HPLC (e.g., using a C18 or C3 column) with UV detection at 340 nm.[11]
-
Use a standard gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
-
Data Analysis: Compare the retention time of the derivatized unknown sample to the retention times of the derivatized (2R,3R) and (2S,3R) standards. A match in retention time confirms the absolute configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy
Causality: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution.[13] While experimental determination provides a unique spectrum, the true power of VCD lies in its synergy with computational chemistry. By calculating the theoretical VCD spectrum for a proposed structure (e.g., the (2R,3R) isomer) using Density Functional Theory (DFT), and comparing it to the experimental spectrum, a direct and unambiguous assignment of the absolute configuration can be made.[3][14]
Authoritative Grounding: This technique is particularly powerful as it provides structural information without the need for crystallization (like X-ray crystallography) or derivatization, thus analyzing the molecule in its native state.
Protocol 6: VCD Spectroscopy and Computational Analysis
-
Experimental Spectrum Acquisition:
-
Dissolve the sample in a suitable solvent (one with minimal IR absorbance in the regions of interest, e.g., CDCl₃ or D₂O).
-
Acquire the VCD and IR spectra using a dedicated VCD spectrometer.
-
-
Computational Spectrum Calculation:
-
Using quantum chemistry software (e.g., Gaussian), build a model of the (2R,3R)-2-amino-3-methoxybutanoic acid structure.
-
Perform a geometry optimization and frequency calculation using an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
The output will include the calculated IR and VCD spectra for the proposed (2R,3R) enantiomer.
-
-
Spectral Comparison:
-
Overlay the experimental VCD spectrum with the computationally predicted spectrum.
-
A strong correlation (i.e., matching signs and relative intensities of the major bands) between the experimental and calculated spectra for the (2R,3R) isomer confirms its absolute configuration. An inverse correlation would indicate the (2S,3S) isomer.
-
Summary and Conclusion
The structure elucidation of a chiral molecule like (2R,3R)-2-amino-3-methoxybutanoic acid is a systematic process of evidence accumulation. The logical progression is paramount: first, establish the molecular formula and connectivity using achiral techniques (HRMS, IR, NMR), then employ a suite of chiral-sensitive methods to determine the absolute configuration.
The combination of chiral derivatization (Mosher's and Marfey's methods) and chiroptical spectroscopy (VCD) provides a powerful, multi-pronged approach to stereochemical assignment. The derivatization methods offer confirmation through direct comparison to standards or established empirical models, while VCD provides a direct, non-invasive correlation between the experimental measurement and a computationally predicted structure. By following the integrated workflow described in this guide, researchers can achieve an unambiguous and fully validated structural assignment, ensuring the scientific integrity of their work in drug discovery and chemical development.
References
-
Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. [Link]
-
Vibrational Circular Dichroism of Matrix-Assisted Amino Acid Films in the Mid-Infrared Region. Optica Publishing Group. [Link]
-
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
-
A study of aliphatic amino acids using simulated vibrational circular dichroism and Raman optical activity spectra. arXiv. [Link]
-
Determination of amino acid enantiopurity and absolute configuration: synergism between configurationally labile metal-based receptors and dynamic covalent interactions. PubMed. [Link]
-
C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. PubMed. [Link]
-
Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. ResearchGate. [Link]
-
Vibrational circular dichroism. Wikipedia. [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]
-
Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. [Link]
-
Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Springer Nature Experiments. [Link]
-
Amino Acid Configuration and Structure – MCAT Biochemistry. MedSchoolCoach. [Link]
-
Vibrational circular dichroism in amino acids and peptides. 8. A chirality rule for methine C*.alpha.-H stretching modes. Journal of the American Chemical Society - ACS Publications. [Link]
-
Marfey's reagent for chiral amino acid analysis: a review. PubMed. [Link]
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education - ACS Publications. [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. [Link]
-
A simple method for determining the absolute configuration of a-amino acids. ScienceDirect. [Link]
-
D and L Configurations| Sugars & Amino Acids. Allen. [Link]
-
2-Amino-3-methoxybutanoic acid. PubChem - NIH. [Link]
-
(2S,3S)-2-Amino-3-methoxybutanoic acid. PubChem. [Link]
-
(2S,3R)-2-amino-3-hydroxybutanoic acid;(2S,3R)-2-amino-3-methoxybutanoic acid. PubChem - NIH. [Link]
-
BMRB entry bmse000049 - L-Threonine. Biological Magnetic Resonance Bank. [Link]
-
CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ScienceDirect. [Link]
-
(2S,3R)-2-Amino-3-methoxybutanoic acid, (2S,3R)-2-Amino-3-methoxybutyric acid. ChemBK. [Link]
-
Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. PMC - NIH. [Link]
-
400.1 MHz H-NMR spectra of threonine Schiff base in DMSO-d 6. ResearchGate. [Link]
-
Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library. [Link]
-
Differential Mobility-Mass Spectrometry Double Spike Isotope Dilution Study of Release of β-Methylaminoalanine and Proteinogenic Amino Acids during Biological Sample Hydrolysis. PMC. [Link]
-
x Ray crystallography. PMC - NIH. [Link]
-
Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University. [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]
-
Differential Mobility-Mass Spectrometry Double Spike Isotope Dilution Study of Release of β-Methylaminoalanine and Proteinogenic Amino Acids during Biological Sample Hydrolysis. PubMed. [Link]
-
(PDF) Differential Mobility-Mass Spectrometry Double Spike Isotope Dilution Study of Release of β-Methylaminoalanine and Proteinogenic Amino Acids during Biological Sample Hydrolysis. ResearchGate. [Link]
-
Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. Royal Society of Chemistry. [Link]
-
Identification of amino acid sequence by X-ray crystallography. Biblioteka Nauki. [Link]
-
X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. Journal of the American Chemical Society. [Link]
-
"X-RAY CRYSTALLOGRAPHY: A TOOL FOR UNDERSTANDING PROTEIN FUNCTION AND D". VCU Scholars Compass. [Link]
-
X-ray Protein Crystallography. Physics LibreTexts. [Link]
Sources
- 1. 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3S)-2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 151207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bmse000049 L-Threonine at BMRB [bmrb.io]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. matilda.science [matilda.science]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 14. arxiv.org [arxiv.org]
